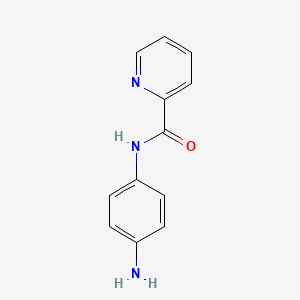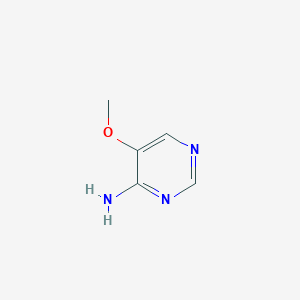![molecular formula C9H9FO4S B1298934 3-[(4-Fluorophenyl)sulfonyl]propanoic acid CAS No. 682760-24-3](/img/structure/B1298934.png)
3-[(4-Fluorophenyl)sulfonyl]propanoic acid
Descripción general
Descripción
3-[(4-Fluorophenyl)sulfonyl]propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it significant in the field of pharmaceuticals and organic chemistry. The compound features a sulfonyl group attached to a fluorinated phenyl ring and a propanoic acid moiety, indicating its potential utility in the synthesis of various chemical entities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of catalysts and specific reaction conditions to achieve the desired product. For instance, sulfuric acid esters have been used as recyclable catalysts for condensation reactions involving aromatic aldehydes and pyrazolones, which could be analogous to reactions involving 3-[(4-Fluorophenyl)sulfonyl]propanoic acid . Additionally, the synthesis of sulfonamides and carbamates from related fluoro-morpholinoaniline compounds involves the use of sulfonyl chlorides, which could be relevant to the synthesis pathways of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(4-Fluorophenyl)sulfonyl]propanoic acid has been elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the compound's structure and the identification of its functional groups, which is crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Compounds with sulfonyl groups can participate in various chemical reactions. For example, the resolution of a nonsteroidal antiandrogen containing a similar 4-fluorophenylsulfonyl group involved chromatographic separation and subsequent hydrolysis and oxidation steps . This indicates that 3-[(4-Fluorophenyl)sulfonyl]propanoic acid could also undergo reactions that modify its structure and enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. For instance, the protonation of phenol and fluorophenol derivatives in sulfuric acid has been studied using NMR spectroscopy, which provides insights into the acid-base properties of these compounds . Similarly, the separation of stereoisomers of a compound with a methylsulfonylphenyl group was achieved using reverse-phase high-performance liquid chromatography, demonstrating the importance of analytical techniques in characterizing the physical properties of such compounds . Moreover, the removal of undesired isomers through sulfonation indicates the potential for purification and improvement of the quality of compounds related to 3-[(4-Fluorophenyl)sulfonyl]propanoic acid .
Aplicaciones Científicas De Investigación
- Synthesis of 2-oxopiperazine guanidine analogs :
- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in the synthesis of 2-oxopiperazine guanidine analogs . These analogs can have various applications in medicinal chemistry.
- Results or Outcomes : The outcome of this process is the formation of 2-oxopiperazine guanidine analogs . The specific yield and purity of the product would depend on the exact conditions and reactants used in the synthesis.
-
- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
- Results or Outcomes : The outcomes of this research can vary widely, depending on the specific experiments conducted. The compound may be used to study protein structure, function, interactions, and more .
-
Synthesis of Pyrrole-containing Compounds :
- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Results or Outcomes : The outcome of this process is the formation of pyrrole-containing compounds . The specific yield and purity of the product would depend on the exact conditions and reactants used in the synthesis.
-
Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist :
- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in the synthesis of a triple-acting PPARα, -γ, and -δ agonist . These agonists can have various applications in medicinal chemistry, particularly in the treatment of metabolic disorders.
- Results or Outcomes : The outcome of this process is the formation of a triple-acting PPARα, -γ, and -δ agonist . The specific yield and purity of the product would depend on the exact conditions and reactants used in the synthesis.
-
- Application Summary : “3-[(4-Fluorophenyl)sulfonyl]propanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
- Results or Outcomes : The outcomes of this research can vary widely, depending on the specific experiments conducted. The compound may be used to study protein structure, function, interactions, and more .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJGJQMJQUYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351871 | |
| Record name | 3-[(4-fluorophenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)sulfonyl]propanoic acid | |
CAS RN |
682760-24-3 | |
| Record name | 3-[(4-fluorophenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorobenzenesulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)

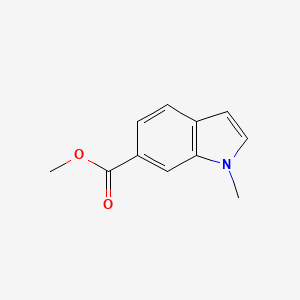
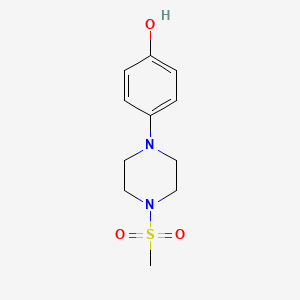
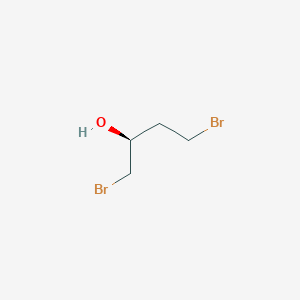
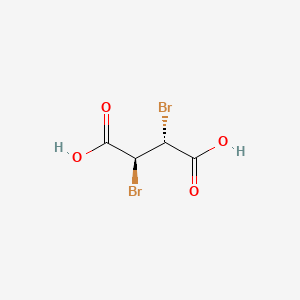
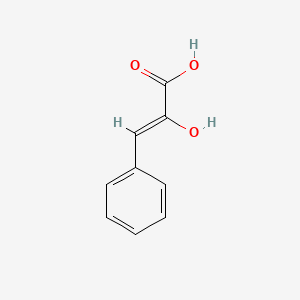
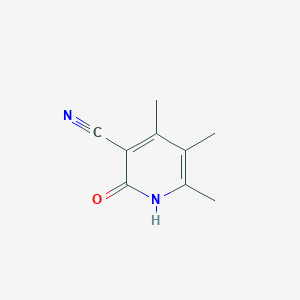
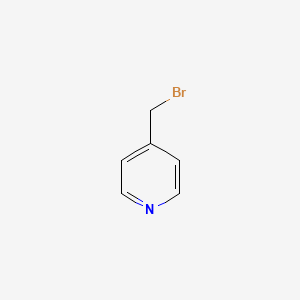
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)

